Product packaging for Benzoylecgonine-d3(Cat. No.:CAS No. 115732-68-8)

Benzoylecgonine-d3

Cat. No.: B593741
CAS No.: 115732-68-8
M. Wt: 292.34 g/mol
InChI Key: GVGYEFKIHJTNQZ-GZBWLTEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylecgonine-d3 is a stable, deuterium-labeled isotopologue of benzoylecgonine, the primary metabolite of cocaine . It is specifically designed for use as an internal standard in mass spectrometry-based assays, enabling highly accurate and reliable quantification of benzoylecgonine in complex biological matrices such as urine, blood, and hair . This analytical standard is critical in forensic science, clinical toxicology, and public health research. Its primary research value lies in controlling for variability during sample preparation and analysis, which is essential for generating legally defensible data in workplace drug testing and for tracking cocaine consumption in wastewater-based epidemiology studies . Benzoylecgonine is a pharmacologically inactive zwitterion, formed in the liver by the hydrolysis of cocaine and known for its unusual stability and long persistence in the body and environment . Researchers also utilize this compound in studies aimed at developing novel enzymatic detoxification methods, as the stability of benzoylecgonine makes it a challenging compound to hydrolyze . This product is intended for research purposes only and is not for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO4 B593741 Benzoylecgonine-d3 CAS No. 115732-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGYEFKIHJTNQZ-GZBWLTEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016150
Record name Benzoylecgonine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115732-68-8
Record name Benzoylecgonine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoylecgonine-d3 tetrahydrate
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Synthesis and Characterization of Benzoylecgonine D3 Reference Materials

Methodologies for Deuterated Analog Synthesis

The synthesis of deuterated analogs like Benzoylecgonine-d3 is a precise process designed to create a stable, isotopically labeled internal standard for use in quantitative analysis. These standards are essential for correcting variations during sample preparation and analysis, particularly in mass spectrometry-based methods. clearsynth.com The introduction of deuterium (B1214612) atoms into the benzoylecgonine (B1201016) molecule is achieved through specific chemical reactions that target particular molecular sites.

One reported site-specific method for preparing deuterium-labeled benzoylecgonine involves the reductive dehalogenation of halogen-substituted derivatives. nih.gov This technique utilizes a sodium borodeuteride (NaBD4) - Palladium Chloride (PdCl2) system to replace a halogen atom on the molecule with a deuterium atom. nih.gov By carefully choosing the position of the halogen on the precursor molecule, chemists can control the specific site of deuteration. nih.gov

Another approach involves the derivatization of benzoylecgonine using a deuterated reagent. For instance, benzoylecgonine can be derivatized with iodomethane-d3 (B117434) (deuterated methyl iodide) to produce cocaine-d3. oup.comnih.gov While this synthesizes a labeled version of the parent drug, similar principles can be applied to introduce deuterium into the benzoylecgonine structure itself, for example, by targeting the N-methyl group, resulting in the formal name (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid. caymanchem.com The goal is to create a molecule that is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Method Key Reagents/System Description Primary Application
Reductive DehalogenationHalogen-substituted precursor, NaBD4 - PdCl2 systemA site-specific method where a halogen atom on a precursor molecule is replaced by a deuterium atom from sodium borodeuteride. nih.govSynthesis of specifically labeled benzoylecgonine. nih.gov
Derivatization with Labeled ReagentBenzoylecgonine, Iodomethane-d3Benzoylecgonine is reacted with a deuterated reagent, such as deuterated methyl iodide, to introduce the isotopic label. oup.comnih.govUsed in analytical methods for the simultaneous detection of cocaine and benzoylecgonine. oup.comnih.gov

Production and Certification Standards for Analytical Reference Materials

This compound, when used as an internal standard in forensic and clinical toxicology, must be a certified reference material (CRM) to ensure the accuracy and reliability of analytical results. caymanchem.comcerilliant.com The production and certification of these materials are governed by rigorous international standards.

CRMs are manufactured and tested to meet the requirements of standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.com This ensures that the material has been characterized through metrologically valid procedures. caymanchem.com The certification process involves a comprehensive characterization of the material to determine its critical properties, including identity, purity, and concentration.

A Certificate of Analysis (CoA) is issued with each CRM, providing the certified property values and their associated uncertainties. caymanchem.comlgcstandards.com This document includes a statement of metrological traceability, linking the certified value to a recognized national or international standard. caymanchem.com For this compound, the CoA will specify the certified concentration of the solution, typically in micrograms per milliliter (µg/mL) in a solvent like methanol. caymanchem.comcerilliant.com The production of these standards ensures they are suitable for demanding applications like isotope dilution methods in GC/MS or LC/MS for drug testing in various biological matrices. cerilliant.com

Standard/Parameter Description Relevance
ISO 17034Specifies general requirements for the competence and consistent operation of reference material producers. caymanchem.comEnsures the quality and reliability of the manufacturing process for the reference material. caymanchem.com
ISO/IEC 17025Outlines general requirements for the competence of testing and calibration laboratories. caymanchem.comGuarantees that the testing and characterization of the reference material are performed to a high standard of accuracy. caymanchem.com
Certified ConcentrationThe officially verified concentration of the analyte in the solution, provided with an uncertainty value. lgcstandards.comEssential for accurate calibration of analytical instruments and the quantification of benzoylecgonine in unknown samples. clearsynth.com
Metrological TraceabilityThe property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. caymanchem.comEstablishes the credibility of the certified value by linking it to the International System of Units (SI). lgcstandards.com
Certificate of Analysis (CoA)A document that reports the certified property values, associated uncertainties, and other characterization data. caymanchem.comlgcstandards.comProvides the end-user with all necessary information to properly use the CRM and ensure the validity of their analytical results.

Isotopic Labeling and Purity Assessment

The utility of this compound as an internal standard is critically dependent on its isotopic and chemical purity. Therefore, rigorous assessment of these properties is a key part of its characterization as a CRM.

Isotopic labeling refers to the incorporation of deuterium into the molecule. The "d3" designation indicates that three deuterium atoms have replaced three hydrogen atoms. caymanchem.com An important parameter is the isotopic enrichment, or the extent of deuteration. While the goal is to have high enrichment, it is noted that the extent of deuteration is always less than 100% for perdeuterated compounds. lgcstandards.com The CoA for a deuterated standard will often provide information on the expected deuterium enrichment. lgcstandards.com

Purity assessment involves determining both the chemical purity (the percentage of the desired compound) and the isotopic purity (the percentage of the deuterated compound relative to any remaining unlabeled compound). Techniques like gas chromatography (GC) and mass spectrometry (MS) are employed for this purpose. lgcstandards.comnist.gov MS is particularly crucial as it can differentiate between the labeled (this compound) and unlabeled (benzoylecgonine) forms based on their mass-to-charge ratio. During analysis, it is important to be aware of potential complications such as hydrogen-deuterium scrambling, which can occur in the mass spectrometer and must be evaluated during method development to ensure accurate quantitation. cerilliant.com

Parameter Assessment Technique(s) Key Considerations
Isotopic EnrichmentMass Spectrometry (MS)The degree of deuteration is confirmed, and the distribution of isotopomers is assessed. lgcstandards.com
Chemical PurityGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Determines the presence of any chemical impurities that are not this compound. lgcstandards.com
Isotopic PurityMass Spectrometry (MS), GC/MS, LC/MSQuantifies the percentage of the deuterated compound versus the unlabeled analog.
Potential H-D ScramblingTandem Mass Spectrometry (LC-MS/MS)Evaluation of potential scrambling is critical during method development to ensure accurate and reproducible results. cerilliant.com This can be mitigated by selecting appropriate transitions. cerilliant.com
Retention TimeChromatography (GC, HPLC)Deuterated standards may exhibit slight shifts in retention time compared to their non-labeled counterparts, a factor to consider in method validation. foodriskmanagement.com

Advanced Analytical Methodologies Utilizing Benzoylecgonine D3

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For GC-MS analysis, the inherent polarity of benzoylecgonine (B1201016) necessitates a chemical derivatization step to increase its volatility and thermal stability. cerilliant.comcardiologicomonzino.it This process converts the polar functional groups into nonpolar derivatives suitable for gas chromatography. waters.com Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or fluorinated compounds such as pentafluoropropionic anhydride (B1165640) (PFPA). cerilliant.comcardiologicomonzino.itlcms.cz Benzoylecgonine-d3 undergoes the same derivatization process as the analyte.

In Electron Ionization (EI) mode, the derivatized molecules are bombarded with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation. cardiologicomonzino.it The resulting mass spectrum provides a characteristic fingerprint for identification. For the trimethylsilyl (B98337) (TMS) derivative of this compound (this compound-TMS), specific fragment ions are generated that are three mass units higher than those of the non-labeled benzoylecgonine-TMS derivative.

A common approach involves monitoring the ion at a mass-to-charge ratio (m/z) of 243 for the quantification of this compound-TMS. nih.govresearchgate.net Other characteristic ions can be used for confirmation.

Table 1: GC-MS EI Fragmentation Ions for TMS-Derivatized Benzoylecgonine and this compound

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Benzoylecgonine-TMS 240 cardiologicomonzino.itlcms.cznih.gov 361, 256 cardiologicomonzino.itlcms.cz

Data sourced from multiple scientific application notes. cardiologicomonzino.itlcms.cznih.govresearchgate.net

Positive Chemical Ionization (PCI) is a softer ionization technique compared to EI, resulting in less fragmentation and typically a more abundant protonated molecule ([M+H]+) or adduct ion. waters.comlcms.cz This can enhance sensitivity for certain compounds. For the analysis of benzoylecgonine and its deuterated standard, derivatization is still required prior to GC-MS analysis in PCI mode.

In one method, benzoylecgonine is derivatized with hexafluoroisopropanol (HFIP) and trifluoroacetic anhydride (TFAA). weber.huresearchgate.net In PCI mode, the resulting derivative of this compound forms a protonated molecule that is monitored for quantification.

Table 2: GC-PCI-MS/MS Monitored Ions for HFIP/TFAA-Derivatized this compound

Compound Derivative Precursor Ion (m/z) Product Ion(s) (m/z)

Data derived from studies utilizing GC-MS/MS with positive ion chemical ionization. lcms.czweber.huresearchgate.net

Selected Ion Monitoring (SIM) is a GC-MS acquisition mode that significantly enhances sensitivity and selectivity by instructing the mass spectrometer to detect only a few specific ions rather than scanning the entire mass range. lcms.cz For quantitative analysis, a primary "quantifier" ion is chosen for its abundance and specificity, while one or more "qualifier" ions are monitored to confirm the identity of the compound based on their expected abundance ratios relative to the quantifier ion. lcms.cz

When using this compound as an internal standard, specific ions for both the target analyte and the standard are monitored. For the TMS derivative in EI mode, m/z 243 is typically the primary ion for quantifying this compound, while m/z 240 is used for the non-labeled benzoylecgonine. lcms.cznih.gov For the PFPA derivative, the ion at m/z 424 can be used for this compound. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become a preferred method for the analysis of benzoylecgonine as it often does not require derivatization, simplifying sample preparation. lcms.cz The compound is separated by liquid chromatography and then ionized and detected by tandem mass spectrometry, which provides excellent specificity through Multiple Reaction Monitoring (MRM).

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like benzoylecgonine. lcms.cz In positive ESI mode, this compound readily forms a protonated molecule, [M+H]+, which serves as the precursor ion (Q1) in an MRM experiment. This precursor ion is then fragmented in a collision cell to produce characteristic product ions (Q3).

Optimization of ESI parameters involves adjusting mobile phase composition (e.g., using formic acid as an additive) and instrument settings like capillary voltage and cone voltage to maximize the signal of the precursor ion. researchgate.net For this compound, the protonated molecule at m/z 293 is selected as the precursor ion. Collision-induced dissociation of this ion yields specific product ions for quantification and confirmation.

Table 3: LC-ESI-MS/MS MRM Transitions for this compound

Compound Precursor Ion (Q1) (m/z) Product Ion (Q3) (m/z)
Benzoylecgonine 290.1 weber.huresearchgate.net 168.1 weber.huresearchgate.net

Data sourced from scientific literature on LC-MS/MS methods. cardiologicomonzino.itweber.huresearchgate.netgimitec.com

Atmospheric Pressure Chemical Ionization (APCI) is an alternative ionization source for LC-MS that is effective for a wide range of compounds, including those of medium polarity. cardiologicomonzino.itoup.com Both ESI and APCI have been successfully employed for the analysis of cocaine and its metabolites. oup.com

When considering APCI, factors such as the mobile phase flow rate and composition, and the temperature of the vaporizer probe are critical for efficient ionization. Similar to ESI, APCI generates a protonated molecule of benzoylecgonine ([M+H]+ at m/z 290) and its d3-analog ([M+H]+ at m/z 293). nih.govoup.com These precursor ions are then used in MRM analysis. The choice between ESI and APCI can depend on the specific LC conditions and the matrix of the sample, as each ionization source has different susceptibilities to matrix effects.

Multiple Reaction Monitoring (MRM) for Enhanced Selectivity

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique extensively used for the quantification of analytes in complex matrices like blood, urine, and oral fluid. sciex.compsu.edursc.org In MRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This process significantly reduces background noise and matrix interference, leading to enhanced selectivity and lower limits of detection. psu.edu

This compound is the preferred internal standard for quantifying benzoylecgonine using MRM because it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and instrument response. nih.gov The mass difference between benzoylecgonine and its d3-labeled counterpart allows for their simultaneous detection and quantification without mutual interference.

Several studies have detailed the specific MRM transitions used for the analysis of benzoylecgonine with this compound as the internal standard. For instance, a common transition for benzoylecgonine is the fragmentation of the precursor ion at m/z 290 to the product ion at m/z 168. nih.govresearchgate.net For the internal standard, this compound, the transition monitored is typically from the precursor ion at m/z 293 to the product ion at m/z 171. psu.edunsf.gov The use of at least two MRM transitions for each analyte, a quantifier and a qualifier, is a common practice to ensure confident identification. psu.eduwaters.com

The table below summarizes typical MRM transitions and conditions reported in various studies for the analysis of benzoylecgonine and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)FunctionReference
Benzoylecgonine290168Quantifier nih.gov, researchgate.net
BenzoylecgonineNot SpecifiedNot SpecifiedQualifier psu.edu
This compound293171Internal Standard psu.edu, nsf.gov

The implementation of MRM in conjunction with this compound has enabled the development of rapid, robust, and sensitive methods for high-throughput screening and confirmation of cocaine use. sciex.comnih.gov These methods are crucial in various settings, including workplace drug testing, clinical toxicology, and forensic investigations. cerilliant.comsciex.com

Other Chromatographic and Spectrometric Integrations

Beyond conventional GC-MS and LC-MS/MS, this compound is utilized in more advanced and integrated analytical systems to further improve efficiency and applicability.

UPLC-MS/MS:

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity. waters.com The use of sub-2 µm particle columns in UPLC allows for more efficient separations, resulting in sharper and narrower chromatographic peaks. waters.com

In the context of benzoylecgonine analysis, UPLC-MS/MS methods employing this compound as an internal standard have demonstrated excellent performance. waters.comwaters.com These methods can achieve low limits of detection and quantification, often in the low ng/mL range, making them suitable for detecting even minimal drug exposure. psu.edunih.gov For example, a UPLC-MS/MS method for drug detection in exhaled breath reported the use of this compound as an internal standard, highlighting the sensitivity of modern instrumentation in analyzing unconventional matrices. waters.com The fast analysis times, often under 5 minutes per sample, make UPLC-MS/MS a powerful tool for high-throughput laboratories. waters.com

The following table presents data from a study that developed a UPLC-MS/MS method for the analysis of cocaine and its metabolites, showcasing the performance of the method.

AnalyteRetention Time (min)MRM Transition (m/z)Cone Voltage (V)Collision Energy (eV)
Benzoylecgonine2.18290.1 > 168.13020
Benzoylecgonine2.18290.1 > 105.13035
Benzoylecgonine-d82.17298.2 > 176.13020

Note: This table uses Benzoylecgonine-d8 as the internal standard, but the principles are directly applicable to this compound. waters.com

Portable MS:

A significant recent development is the advent of portable mass spectrometers, which allow for on-site or point-of-care analysis. rsc.orgrsc.org These miniaturized systems, while sometimes having lower resolving power than their laboratory-based counterparts, can provide rapid and reliable results when coupled with appropriate sample introduction and ionization techniques. rsc.orgrsc.org

Research has demonstrated the successful use of portable MS for the detection and quantification of cocaine and benzoylecgonine in matrices like urine and oral fluid. rsc.org In these applications, this compound is used as an internal standard to ensure accuracy. rsc.org One such method involved surface extraction from a sample, followed by chromatographic separation and analysis by a portable mass spectrometer with in-source fragmentation. rsc.orgrsc.org This approach helps to overcome the limitations of portable systems by reducing matrix effects and increasing selectivity. rsc.org The limits of detection achieved with these portable methods are often comparable to the cut-off levels used in standard drug testing, indicating their potential for roadside or workplace screening. rsc.orgrsc.org For example, a study using a portable MS system achieved a limit of detection of less than 30 ng/mL for benzoylecgonine in oral fluid and urine. rsc.orgrsc.org

Rigorous Methodological Validation Frameworks Employing Benzoylecgonine D3

Assessment of Analytical Selectivity and Specificity

Selectivity and specificity are fundamental to any analytical method, ensuring that the signal measured is solely from the analyte of interest, free from interference from other compounds in the sample matrix. In the analysis of BZE, BZE-d3 plays a critical role in confirming the identity of the target analyte.

To assess selectivity, blank matrix samples (e.g., urine, blood, hair) from multiple sources are analyzed to ensure no endogenous components interfere with the detection of BZE or BZE-d3. ubi.ptrcaap.ptnih.gov For instance, in a study using gas chromatography-mass spectrometry (GC-MS), blank hair samples showed no interfering peaks at the retention times and mass-to-charge ratios (m/z) of BZE and its deuterated standard. ubi.pt The selected ions monitored for quantitation are specific to each compound, such as m/z 240 for BZE and m/z 243 for BZE-d3. ubi.ptscispec.co.th The absence of signal in these blank samples confirms the method's specificity. ubi.ptrcaap.ptnih.gov Furthermore, methods are often tested against a panel of other common drugs of abuse and their metabolites to demonstrate a lack of cross-reactivity. nih.gov

Determination of Linearity and Calibration Curve Construction

Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte (BZE) to the peak area of the internal standard (BZE-d3) against the known concentrations of the analyte. ubi.pt

The use of BZE-d3 helps to correct for variations in instrument response and sample preparation. Linearity is typically evaluated by analyzing a series of calibrators at different concentrations. For example, a method for analyzing BZE in urine was linear over a concentration range of 20–3000 ng/mL with a coefficient of determination (r²) of 0.9997. scielo.brresearchgate.net Another study demonstrated linearity from 30 to 10,000 µg/L when using BZE-d3 as the internal standard. capes.gov.brpsu.edu The acceptance criterion for the correlation coefficient (r²) is often set at ≥ 0.99. scielo.brlcms.czoup.comscielo.br

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ubi.pt

These limits are crucial for determining the sensitivity of an analytical method. For BZE, the LOD and LOQ are determined by analyzing samples with very low concentrations of the analyte. ubi.pt In one study, the LOD and LOQ for BZE in urine were 15 ng/mL and 20 ng/mL, respectively. scielo.brresearchgate.net Another method for hair analysis reported an LOD of 15 pg/mg and an LOQ of 50 pg/mg for BZE. ubi.ptresearchgate.net The LOQ is often the lowest point on the calibration curve and must meet predefined criteria for accuracy and precision, typically within ±20% of the nominal concentration. ubi.ptnih.gov

Precision Evaluation (Intra-assay and Inter-assay Reproducibility)

Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV).

Intra-assay precision (repeatability) is determined by analyzing replicate samples of the same concentration within the same analytical run.

Inter-assay precision (intermediate precision) is evaluated by analyzing the same samples on different days or with different analysts or equipment. scielo.broup.comresearchgate.net

For example, a validated method for BZE in plasma reported intra- and inter-assay precision with %CVs ranging from 0.9% to 6.2% across low, medium, and high-quality control concentrations. nih.gov Another study found intra-assay precision to be less than 11% and inter-assay precision to be within ±20% for all analytes, including BZE. nih.gov Generally, a %CV of ≤15% is considered acceptable for precision. scielo.br

Accuracy Determination in Complex Matrices

Accuracy refers to the closeness of the mean of a set of results to the actual (true) value. It is determined by analyzing quality control (QC) samples with known concentrations of BZE and its deuterated internal standard in the same biological matrix as the unknown samples (e.g., blood, urine, hair). scielo.brresearchgate.netnih.gov

The accuracy is expressed as the percentage of the nominal concentration. For instance, a method for BZE in urine reported accuracy values between 97.5% and 104.8%. scielo.brresearchgate.net In another study, the accuracy for BZE was within ±10% of the target concentration. capes.gov.brpsu.edu The acceptable range for accuracy is often set at 80-120% of the nominal value. scielo.br

Quantitative Assessment of Extraction Recovery Efficiencies

Extraction recovery is a measure of the efficiency of the extraction procedure in isolating the analyte from the sample matrix. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard of the same concentration. scielo.brnih.gov

The use of BZE-d3 is critical in these assessments as it is added to the sample before extraction and is assumed to have a similar recovery to the non-deuterated BZE. nih.govbiotage.com This allows for the correction of any analyte loss during the sample preparation process. Studies have reported recovery values for BZE ranging from 74.0% to 79.8% in urine and over 90% in hair. scielo.brresearchgate.netresearchgate.net While 100% recovery is ideal, lower values are acceptable as long as the method is precise and accurate. scielo.br

Mitigation of Matrix Effects via Isotope Dilution Mass Spectrometry

Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix, leading to either ion suppression or enhancement. This can significantly impact the accuracy of quantification in mass spectrometry-based methods. oup.com

Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards like BZE-d3, is the gold standard for mitigating matrix effects. cerilliant.comcerilliant.com BZE-d3 co-elutes with BZE and experiences similar matrix effects. unit.no By calculating the ratio of the analyte to the internal standard, any signal suppression or enhancement is effectively canceled out, leading to more accurate and reliable quantification. Studies have demonstrated that when BZE-d3 is used, matrix effects for benzoylecgonine (B1201016) are minimal, often under 3%. waters.com

Sample Preparation Strategies in Conjunction with Benzoylecgonine D3 Internal Standard

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely employed technique for the purification and concentration of analytes from complex biological matrices. researchgate.net When analyzing benzoylecgonine (B1201016) with BZE-d3 as an internal standard, various SPE protocols are utilized, often tailored to the specific matrix. Mixed-mode SPE cartridges, which possess both reversed-phase (like C8 or C18) and ion-exchange functionalities, are frequently chosen as they effectively reduce matrix effects and yield high-purity extracts. researchgate.netscielo.br

A typical SPE protocol involves several steps. First, the sample, such as urine or blood, is pre-treated, which may involve buffering to a specific pH, commonly around pH 6.0, using a phosphate (B84403) buffer. phoenix.govnyc.govscispec.co.th BZE-d3 internal standard is added to the sample before extraction. phoenix.govnyc.gov The SPE cartridge is conditioned, typically with methanol, followed by deionized water, and finally the phosphate buffer. scispec.co.thgcms.cznih.govacs.org The prepared sample is then loaded onto the column. scispec.co.thnih.gov Subsequently, the column is washed with a series of solvents, such as deionized water, dilute acids (e.g., 0.1M HCl or acetic acid), and methanol, to remove interfering substances. scispec.co.thgcms.cznih.gov The final step is the elution of the analyte and the internal standard using a solvent mixture, a common example being a freshly prepared solution of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v). scispec.co.thgcms.cz This eluate is then typically evaporated to dryness and reconstituted for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nyc.govscispec.co.th The recovery of benzoylecgonine using such methods has been reported to be high, for instance, 80.3% from human plasma at a concentration of 2.5 ng/mL. nih.gov

Table 1: Overview of Solid Phase Extraction (SPE) Protocols Using Benzoylecgonine-d3
MatrixSPE Cartridge TypeSample Pre-treatmentElution SolventAnalytical TechniqueReference
UrinePolymeric Resin (e.g., Supra-Clean C18-S)Addition of 100 mM phosphate buffer (pH 6)Methylene chloride:Isopropanol:Ammonium Hydroxide (78:20:2)GC/MS gcms.cz
PlasmaNot specifiedAddition of BZE-d3Not specifiedLC-MS/MS nih.gov
BloodMixed-mode (e.g., Bond Elut Certify®)Addition of 100 mM phosphate buffer (pH 6)Dichloromethane/Isopropanol (80/20 v/v) + 2% Ammonium HydroxideGC/MS researchgate.net
HairC18Acid hydrolysis, neutralization, addition of 0.1 M potassium phosphate buffer (pH 6.0)Dichloromethane/Isopropanol (80/20 v/v) + 2% Ammonium HydroxideGC/MS cardiologicomonzino.it
Blood, Urine, Oral FluidNot specifiedAddition of 0.1 M phosphate buffer (pH 6)Dichloromethane/Isopropanol (80/20 v/v) + 2% Ammonium HydroxideSPE-UHPLC-ESI-MS/MS nih.govacs.org

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is another common method for sample cleanup, though it can sometimes show limited extraction efficiency for more polar analytes like BZE compared to SPE. researchgate.netjcami.eu In LLE procedures for BZE, BZE-d3 is added to the biological sample as the internal standard. The process involves the partitioning of the analytes between the aqueous sample and an immiscible organic solvent. researchgate.net

The pH of the aqueous sample is a critical parameter. For the extraction of BZE, which is amphoteric, the pH is typically adjusted to be slightly acidic or neutral. However, for simultaneous extraction with cocaine (which is basic), a basic pH is often used, which can result in lower recovery for BZE. researchgate.net A variety of organic solvents and mixtures are used for LLE. One study reported a method for oral fluid, blood, and urine samples that used an initial extraction followed by a second extraction step with n-butyl acetate:CH2Cl2 (1:8) to specifically determine benzoylecgonine. researchgate.net In this method, the extraction recovery for BZE was 39.7% for oral fluid, 14.9% for blood, and 26.7% for urine. researchgate.net Another direct aqueous derivatization method followed LLE with a dichloromethane/n-propanol mixture. researchgate.net

Table 2: Examples of Liquid-Liquid Extraction (LLE) Techniques Using this compound
MatrixExtraction SolventKey ParametersBZE RecoveryAnalytical TechniqueReference
Oral Fluidn-butyl acetate:CH2Cl2 (1:8)Two-step extraction39.7%GC-MS researchgate.net
Bloodn-butyl acetate:CH2Cl2 (1:8)Two-step extraction14.9%GC-MS researchgate.net
Urinen-butyl acetate:CH2Cl2 (1:8)Two-step extraction26.7%GC-MS researchgate.net
UrineDichloromethane/n-propanol (6:4)Follows direct aqueous derivatizationNot ReportedGC-MS researchgate.net

Derivatization Procedures for Enhanced Analytical Performance

For analysis by GC-MS, polar and non-volatile compounds like benzoylecgonine require derivatization to improve their chromatographic properties, namely volatility and thermal stability. jcami.eunih.gov This chemical modification process converts the polar functional groups (carboxyl and hydroxyl) of BZE into less polar, more volatile esters or silyl (B83357) ethers. BZE-d3, as the internal standard, undergoes the same derivatization reaction, allowing for accurate quantification. oup.comresearchgate.net

Several derivatizing agents are used. Silylation agents are common, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert BZE to its trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) derivative, respectively. nyc.govgcms.czcardiologicomonzino.it The reaction typically involves heating the dried extract with the agent (e.g., at 70°C for 15-20 minutes). scispec.co.thcardiologicomonzino.it Another approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) in the presence of pentafluoropropanol (B8783277) (PFPOH), which creates a pentafluoropropyl ester derivative. nih.gov One method describes the derivatization of BZE with iodomethane-D3 (B117434), converting it to cocaine-D3 for analysis. nih.gov A direct aqueous derivatization has also been developed using hexyl chloroformate directly in the urine sample. nih.gov

Table 3: Common Derivatization Procedures for Benzoylecgonine Analysis
Derivatizing AgentDerivative FormedTypical Reaction ConditionsAnalytical TechniqueReference
BSTFA with 1% TMCSTrimethylsilyl (TMS) esterHeat at 70°C for 20 minutesGC-MS gcms.czcardiologicomonzino.it
MTBSTFAt-Butyldimethylsilyl (TBDMS) derivativeNot specifiedGC-MS nyc.gov
PFPA / PFPOHPentafluoropropyl esterHeat at 70°C for 20 minutesGC-MS nih.gov
Hexyl chloroformateHexyl esterSonication for 3 minutes in urineGC-MS nih.gov
Iodomethane-D3Converts BZE to Cocaine-D3Not specifiedGC-MS nih.gov

Hydrolysis Techniques for Sample Preparation

Hydrolysis is a sample preparation step primarily used for matrices where the drug may be incorporated or bound, such as hair, or to determine the total amount of cocaine consumed by converting major metabolites back to a common structure. nih.govnist.gov For hair analysis, which can show long-term drug use, hydrolysis is necessary to break down the keratin (B1170402) matrix and release the trapped drug molecules. Both acid and enzymatic hydrolysis methods are employed. acs.orgcardiologicomonzino.itnih.gov

One method for hair analysis describes an overnight incubation at 45°C with 0.1M hydrochloric acid. cardiologicomonzino.it Another study used the enzyme β-glucuronidase-arylsulfatase for incubation. nih.gov In these procedures, the BZE-d3 internal standard is typically added after the hydrolysis step but before the subsequent extraction (e.g., SPE) to correct for losses during purification and analysis. cardiologicomonzino.it

A different application of hydrolysis is used in wastewater analysis to estimate total cocaine consumption within a population. A procedure using sodium hydroxide (NaOH) at an elevated temperature (e.g., 55°C) can efficiently hydrolyze cocaine and its principal metabolites, including BZE, into ecgonine (B8798807). nist.gov This simplifies the analysis by measuring a single target compound to represent the total cocaine load. While BZE-d3 is not directly used to monitor this specific hydrolysis to ecgonine, the principle of using hydrolysis to simplify complex metabolite profiles is a key aspect of advanced analytical strategies. For standard toxicological analyses, acid or enzymatic hydrolysis is primarily matrix-dependent. nih.govacs.org

Table 4: Hydrolysis Techniques in Sample Preparation for Cocaine Metabolite Analysis
Hydrolysis TypeMatrixReagent/EnzymePurposeReference
Acid HydrolysisHair, NailsHydrochloric Acid (e.g., 0.1M or 1N)Break down keratin matrix to release trapped analytes nih.govacs.orgcardiologicomonzino.it
Enzymatic HydrolysisHairβ-glucuronidase-arylsulfataseRelease analytes from the hair matrix nih.gov
Alkaline HydrolysisWastewaterSodium Hydroxide (NaOH)Convert cocaine and metabolites to ecgonine for total load estimation nist.gov

Applications in Forensic and Toxicological Research

Confirmatory Analysis and Quantification of Benzoylecgonine (B1201016)

In forensic toxicology, the initial screening of biological samples for drugs of abuse is often performed using immunoassays. However, these tests can sometimes yield false-positive results. Therefore, any presumptive positive result for cocaine must be confirmed using a more specific and sensitive method, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). gcms.czresearchgate.net Benzoylecgonine-d3 plays a critical role in this confirmatory process.

As a certified reference material (CRM), this compound is used as an internal standard in these chromatographic methods. caymanchem.com An internal standard is a compound with similar chemical and physical properties to the analyte (in this case, benzoylecgonine) that is added in a known quantity to every sample before processing. Because this compound and benzoylecgonine behave almost identically during extraction, derivatization, and injection into the analytical instrument, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. nih.gov

The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), as the deuterium (B1214612) atoms in this compound make it slightly heavier than the natural compound. fishersci.comtecnofrom.com By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification of the amount of benzoylecgonine in the original sample can be achieved. This isotope dilution method is considered the gold standard for quantitative analysis in forensic toxicology. cerilliant.com

Analysis in Diverse Biological Specimens

The use of this compound as an internal standard is not limited to a single type of biological sample. Its application extends across a variety of matrices, each presenting unique analytical challenges.

Biological SpecimenAnalytical Considerations and Methods
Urine The most common matrix for routine drug testing. Methods often involve solid-phase extraction (SPE) to clean up the sample before GC-MS or LC-MS/MS analysis. This compound is added at the beginning of the extraction process to account for any variability. gcms.czfishersci.comitspsolutions.com
Hair Provides a longer window of detection for drug use. Analysis requires washing to remove external contamination, followed by digestion of the hair matrix to release the incorporated drugs. This compound is used to quantify the low levels of benzoylecgonine that may be present. scielo.brrjlm.ro
Blood Used in determining recent drug use, particularly in cases of driving under the influence or postmortem investigations. Methods often involve protein precipitation or solid-phase extraction. This compound is crucial for accurate quantification in this complex matrix. nih.govnih.govresearchgate.net
Oral Fluid A non-invasive alternative to blood and urine, gaining popularity for workplace and roadside drug testing. The low volume of sample and potential for drug adsorption to collection devices make the use of an internal standard like this compound essential for reliable results. cerilliant.comrsc.org
Bone In cases of advanced decomposition, bone may be the only available specimen. Analysis is challenging due to the hard tissue matrix and requires specialized extraction techniques. This compound has been successfully used in the analysis of cocaine and its metabolites in bone. waters.com
Vitreous Humor Often collected during postmortem examinations as it is a relatively isolated and stable fluid. Studies have shown its utility for the quantitation of cocaine and its metabolites, with this compound employed as the internal standard. oup.com

Development of Robust Forensic Laboratory Methodologies

The availability of high-quality, certified this compound is fundamental to the development and validation of robust analytical methods in forensic laboratories. caymanchem.com Method validation is a rigorous process that demonstrates a procedure is suitable for its intended purpose. This includes establishing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. Studies have demonstrated linearity for benzoylecgonine quantification using this compound over wide concentration ranges. nih.govfishersci.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound helps in achieving low LOD and LOQ values, ensuring sensitivity. researchgate.netresearchgate.net

Precision and Accuracy: The degree of agreement among a series of measurements and the closeness of the measurements to the true value. The use of an internal standard significantly improves the precision and accuracy of the method. researchgate.net

Recovery: The efficiency of the extraction process. By comparing the response of the internal standard in an extracted sample to a non-extracted standard, the recovery can be determined. nih.gov

Forensic laboratories often develop methods to simultaneously analyze multiple drugs and their metabolites. This compound is frequently included in panels of deuterated internal standards for the comprehensive analysis of drugs of abuse. sciex.com This allows for efficient and high-throughput screening and confirmation of a wide range of substances.

Postmortem Toxicological Investigations

In postmortem toxicology, the goal is to determine if drugs or poisons contributed to the cause of death. The analysis of postmortem specimens can be complicated by factors such as decomposition and postmortem redistribution, where drugs can move from one part of the body to another after death.

The use of this compound as an internal standard is critical in these investigations to ensure that the measured concentrations of benzoylecgonine are accurate, despite the challenges presented by the samples. bu.edu Toxicologists analyze various postmortem samples, including blood, vitreous humor, and tissues, to get a complete picture of drug exposure. oup.comresearchgate.net

Research in postmortem toxicology has focused on understanding the distribution of cocaine and its metabolites in different body compartments. For instance, studies have compared the concentrations of benzoylecgonine in blood and vitreous humor, relying on deuterated internal standards like this compound for accurate quantification. oup.com The data from these studies help toxicologists interpret their findings and provide crucial information to medical examiners and coroners.

Recent reviews of postmortem toxicological analysis of cocaine highlight the prevalence of blood as the most analyzed sample and underscore the importance of chromatographic methods coupled with mass spectrometry, where deuterated internal standards are standard practice. researchgate.net

Role in Preclinical Drug Metabolism and Disposition Studies

Elucidation of Cocaine Metabolic Pathways in Non-Human Models

The use of Benzoylecgonine-d3 has been pivotal in mapping the metabolic pathways of cocaine in various animal models. Cocaine is primarily metabolized via three pathways: hydrolysis of the methyl ester by carboxylesterases to form benzoylecgonine (B1201016) (BZE), hydrolysis of the benzoyl ester by butyrylcholinesterase (BChE) to produce ecgonine (B8798807) methyl ester (EME), and N-demethylation by cytochrome P450 enzymes to yield norcocaine (B1214116). nih.govresearchgate.netresearchgate.net

Preclinical studies in rats and mice utilize this compound as an internal standard to accurately quantify the formation of BZE in different tissues. nih.govnih.gov For instance, research has shown that in rats, the dominant metabolic pathway is the hydrolysis of the cocaine methyl ester, leading to BZE. nih.gov Studies involving cocaine self-administration in rats have used analytical methods, reliant on such internal standards, to demonstrate that the liver exhibits the highest metabolic activity in forming BZE. if-pan.krakow.pl Furthermore, investigations into the distribution of cocaine and its metabolites have found that while cocaine and norcocaine are present in the brain, BZE levels remain very low, indicating its limited ability to cross the blood-brain barrier. if-pan.krakow.pl The precise quantification afforded by this compound is essential for these comparative analyses across different biological compartments.

Investigation of Enzyme Kinetics and Hydrolysis Processes (in vitro/animal studies)

This compound is crucial for in vitro and in vivo studies examining the kinetics of enzymes involved in cocaine metabolism. Research has focused on human carboxylesterase 1 (hCES1), which catalyzes the hydrolysis of cocaine to BZE, and butyrylcholinesterase (BChE), which primarily produces EME but also shows activity against BZE itself. nih.govmdpi.com

By using this compound as an internal standard, researchers can accurately measure the rate of BZE formation or degradation. For example, studies have demonstrated that the hCES1-catalyzed hydrolysis of cocaine to BZE is a relatively slow reaction. mdpi.com In contrast, recent findings have shown for the first time that human BChE is active against BZE, though its catalytic efficiency is lower than against cocaine. nih.gov The ability to precisely measure BZE concentrations in these enzymatic assays is fundamental to determining key kinetic parameters like the Michaelis constant (Kм) and the catalytic rate constant (kcat), which define the efficiency and capacity of these metabolic processes. nih.gov

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic (PK) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of cocaine. This compound is a standard component in the analytical methods used to generate the concentration-time data required for PK modeling. nih.govnih.gov These studies provide critical parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC).

In studies with inbred mouse strains, PK profiling revealed that the total plasma exposure (AUC) to BZE was 33% greater than that of cocaine, reflecting BZE's longer plasma elimination half-life. nih.gov In freely moving male rats receiving intravenous cocaine, the metabolite profile showed a dose-dependent shift, with BZE being the most abundant metabolite. nih.gov For example, at a 3.0 mg/kg dose of cocaine, BZE constituted 89% of the total metabolite profile measured. nih.gov These detailed characterizations of cocaine and BZE disposition are made reliable through the use of deuterated internal standards like this compound.

Pharmacokinetic Parameters of Benzoylecgonine (BZE) in Plasma of Different Mouse Strains After a 30 mg/kg IP Dose of Cocaine. nih.gov
StrainCmax (ng/mL)AUC₀-last (min*ng/mL)
I/LnJ3120145000
C57BL/6J3190134000
FVB/NJ3470158000
BTBR T+ tf/J3450153000
LG/J3150142000
LP/J3640163000

Studies on Metabolism-Related Enzyme Modulators (e.g., Butyrylcholinesterase)

A promising therapeutic strategy for cocaine overdose involves administering enzymes that accelerate cocaine's breakdown. This compound plays a vital role in evaluating the efficacy of these enzyme modulators. Studies have focused on engineering mutants of human BChE to enhance their catalytic efficiency against cocaine. nih.govnih.gov

In one key study, rats were treated with a highly efficient BChE mutant, Cocaine Hydrolase-3 (CocH3), before being administered cocaine. nih.gov Using BZE-d3 as an internal standard, researchers demonstrated that CocH3 dramatically altered cocaine's metabolic profile. The administration of CocH3 caused the dominant metabolic pathway to shift from the production of BZE to the production of EME. nih.gov This shift renders the other metabolic pathways, including the one producing BZE, insignificant, thereby rapidly converting cocaine to inactive metabolites. nih.gov Similarly, research into other BChE mutants has shown they can significantly hydrolyze not only cocaine but also BZE itself, a process monitored accurately using BZE-d3. nih.gov This research highlights how enzyme modulators can be optimized and their in vivo effects confirmed through precise bioanalysis.

In Vitro Kinetic Parameters of Wild-Type Butyrylcholinesterase (BChE) and an Engineered Mutant (E12-7) for the Hydrolysis of Benzoylecgonine (BE). nih.gov
Enzymekcat (min⁻¹)Kм (µM)kcat/Kм (min⁻¹µM⁻¹)
Wild-Type BChE3.6830.043
E12-7 Mutant652070.314

Future Research Trajectories and Methodological Innovations

Integration with Emerging High-Resolution Mass Spectrometry Techniques

The use of stable isotope-labeled internal standards (SIL ISs) like Benzoylecgonine-d3 is indispensable in liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision. texilajournal.comresearchgate.net These standards have physicochemical properties nearly identical to their non-labeled counterparts, allowing them to co-elute and experience similar ionization effects in the mass spectrometer's source. texilajournal.com This compensates for variations in sample preparation and matrix effects, which are significant challenges in complex biological samples. texilajournal.comresearchgate.net

High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, offer superior specificity and sensitivity over traditional tandem mass spectrometry (MS/MS). nih.govnih.gov When paired with this compound, HRMS methods allow for full-scan data acquisition, enabling the retrospective analysis of data for previously unidentified compounds without re-running samples. The high resolving power distinguishes target analytes from background interferences with greater confidence.

Future research will likely focus on refining HRMS methods to achieve even lower limits of detection. For instance, studies utilizing techniques like LC-HRMS in full-scan XIC (Extracted Ion Chromatogram) mode demonstrate the potential for creating "black-box" solutions for comprehensive drug screening with minimal sample preparation. nih.gov The integration of this compound with advanced HRMS systems, such as the ThermoFisher Q-Exactive™, provides high-precision quantification, as demonstrated in studies measuring analytes in plasma and urine with lower limits of quantitation down to 0.1 and 1 μg/L, respectively. nih.gov This synergy is crucial for applications demanding the utmost accuracy, such as clinical toxicology and pain prescription monitoring. sigmaaldrich.comcerilliant.com

Expanding Applications in Environmental Toxicology and Ecoconcerns (focused on analytical detection)

Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends, including illicit drug consumption at the community level. oas.orgchromatographyonline.com This approach relies on the analysis of human urinary biomarkers, such as benzoylecgonine (B1201016), in municipal wastewater. oas.orgvtei.czvliz.be this compound is essential for the accurate quantification of benzoylecgonine in these complex environmental samples, correcting for analyte loss during sample extraction and matrix-induced signal suppression or enhancement during analysis. oas.orgvtei.cz

The concentrations of benzoylecgonine in wastewater can vary significantly, sometimes requiring sensitive analytical methods to detect low levels, especially for opiates and new psychoactive substances. chromatographyonline.com The use of this compound as an internal standard in online Solid-Phase Extraction (SPE) coupled with LC-MS/MS allows for robust and reliable measurement. vtei.cz Research in this area continues to push the boundaries of detection, enabling more accurate estimates of drug use across different populations and timeframes. vliz.be

Future applications will likely involve expanding the geographical scope of WBE studies and refining analytical methods to include a wider range of metabolites and transformation products. chromatographyonline.complos.org This will provide a more comprehensive picture of substance use and its environmental fate. The data below illustrates typical analytical parameters achieved in wastewater analysis using deuterated internal standards.

Table 1: Analytical Parameters for Benzoylecgonine Detection in Wastewater

This table presents examples of limits of detection (LOD) and quantification (LOQ) from various studies, highlighting the sensitivity of methods that employ isotopically labeled internal standards.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSWastewater---0.5 ng/L vliz.be
LC-HRMSUrine---1 µg/L nih.gov
GC/MSHair0.08 ng/mg0.3 ng/mg rjlm.ro
UPLC-MS/MSRat Bone---0.1 ppb waters.com

Advancements in Automated Sample Preparation and Analysis for High-Throughput Research

The growing demand for drug testing in clinical and forensic toxicology necessitates high-throughput analytical methods. nih.gov Automation of sample preparation is key to increasing sample throughput, reducing human error, and improving reproducibility. nih.govpsu.edu Online SPE coupled with LC-MS/MS is a prime example of an automated workflow where this compound plays a vital role. vtei.cznih.govresearchgate.net

In these automated systems, urine or blood samples are processed with minimal manual intervention. nih.gov After simple dilution and protein precipitation, the sample is injected into the system, where it undergoes online extraction to isolate and concentrate the analytes before chromatographic separation and mass spectrometric detection. nih.govresearchgate.net The inclusion of this compound in the initial dilution step ensures that any variability introduced by the automated process is corrected for, leading to highly accurate and precise results. dergipark.org.tr

Future innovations will focus on further streamlining these workflows. The development of "dilute-and-shoot" methods, where sample preparation is reduced to a simple dilution with a solution containing internal standards like this compound, is a major goal. nih.govdergipark.org.tr Additionally, the combination of automated sample preparation with HRMS data-independent acquisition (DIA) offers a powerful platform for screening a vast number of compounds with high confidence. shimadzu.com These advancements will enable laboratories to handle larger caseloads more efficiently while maintaining high standards of analytical quality. Research has demonstrated that fully automated online SPE and LC-MS/MS methods can achieve limits of detection for benzoylecgonine as low as 3 to 16 ng/mL in whole blood. nih.gov

Q & A

Q. How is Benzoylecgonine-d3 utilized as an internal standard in LC-MS/MS quantification?

this compound is employed as a deuterated internal standard (IS) to correct for matrix effects, ionization efficiency, and extraction variability in quantitative analyses. Isotopic dilution involves spiking the compound into samples prior to extraction, enabling calibration curves to be constructed by comparing the analyte-to-IS response ratio. The method quantitation limit (MQL) is determined using a signal-to-noise ratio threshold (e.g., 10:1), and precision is validated through repeated measurements .

Q. What parameters are critical for optimizing this compound detection in MRM assays?

Key parameters include:

  • Q1/Q3 transitions : For this compound, the precursor ion (Q1) 293.16 m/z and product ion (Q3) 171.30 m/z are commonly monitored.
  • Collision energy (CE) : Optimized at 30 eV to maximize ion fragmentation.
  • Cone voltage (CV) : Set to 20–30 V to balance sensitivity and specificity. These settings ensure robust detection in Multiple Reaction Monitoring (MRM) mode, as validated in LC-MS/MS workflows .

Q. What are best practices for preparing calibration standards with this compound?

Calibration curves should be freshly prepared using serial dilutions of the analyte and a fixed concentration of this compound. Matrix-matched standards (e.g., in plasma or urine) are essential to account for matrix effects. Accuracy is assessed via quality control (QC) samples at low, medium, and high concentrations, with ≤15% deviation accepted .

Advanced Research Questions

Q. How to address discrepancies when this compound shows ion suppression/enhancement in complex matrices?

Ion suppression can arise from co-eluting contaminants. Mitigation strategies include:

  • Solid-phase extraction (SPE) optimization : Use mixed-mode cartridges to reduce interfering substances.
  • Matrix-matched calibration : Prepare standards in the same biological matrix as samples.
  • Alternative IS evaluation : Cross-validate with structurally similar deuterated standards (e.g., methamphetamine-D5) to assess IS suitability .

Q. How to validate a method using this compound for multi-analyte panels in forensic toxicology?

Validation requires:

  • Specificity : Confirm no cross-reactivity with metabolites (e.g., cocaine or ecgonine).
  • Recovery studies : Compare extracted vs. unextracted QC samples (target: 70–120% recovery).
  • Inter-laboratory reproducibility : Collaborate with external labs to verify method robustness. Discrepancies in correlation rates (e.g., 71% for amphetamines vs. 98% for benzoylecgonine) may necessitate IS adjustments or additional calibration points .

Q. What statistical approaches resolve data contradictions in meta-analyses of this compound-based studies?

Heterogeneity in meta-analyses can be quantified using:

  • I² statistic : Measures the proportion of total variability due to heterogeneity (values >50% indicate significant variation).
  • Random-effects models : Account for between-study variance, particularly when methodological differences exist (e.g., extraction protocols or instrumentation). Sensitivity analyses should exclude outlier studies to assess consistency .

Q. How to design a longitudinal study assessing this compound stability under varying storage conditions?

  • Experimental design : Store aliquots at -20°C, 4°C, and room temperature, with periodic LC-MS/MS analysis over 12 months.
  • Degradation kinetics : Model stability using Arrhenius equations to predict shelf-life.
  • Container material testing : Compare glass vs. polymer vials to assess adsorption effects. Stability thresholds (e.g., ≤10% degradation) should align with regulatory guidelines .

Methodological Resources

  • Data Interpretation : Use software like Skyline or Analyst® for MRM peak integration and ratio calculations .
  • Reporting Standards : Follow ISO 17025 for method validation documentation, including uncertainty estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.